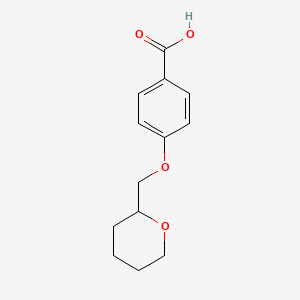

4-((Tetrahydro-2H-pyran-2-yl)methoxy)benzoic acid

Description

Properties

IUPAC Name |

4-(oxan-2-ylmethoxy)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O4/c14-13(15)10-4-6-11(7-5-10)17-9-12-3-1-2-8-16-12/h4-7,12H,1-3,8-9H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGARNVXPLJRSIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)COC2=CC=C(C=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Anti-inflammatory Properties

Preliminary studies suggest that 4-((Tetrahydro-2H-pyran-2-yl)methoxy)benzoic acid may interact with receptors involved in pain and inflammation pathways. Its unique structure could enhance its efficacy as an anti-inflammatory agent. Research on similar compounds has demonstrated that modifications to the benzoic acid structure can lead to significant changes in biological activity, indicating potential for therapeutic use in managing inflammatory conditions.

Drug Development

The compound's functional groups make it a candidate for further exploration in drug development. It can serve as a scaffold for synthesizing novel derivatives with improved pharmacokinetic properties. The ability to modify the tetrahydropyran ring may lead to compounds with enhanced bioavailability or reduced side effects compared to existing therapies .

Synthesis of Derivatives

This compound can be utilized as a precursor in organic synthesis. Its methoxy group facilitates various reactions, including esterification and acylation, allowing for the creation of complex molecules that are valuable in both academic research and industrial applications .

Interaction Studies

Understanding the interaction profiles of this compound is crucial for elucidating its mechanism of action. Studies focusing on its binding affinity to specific receptors can provide insights into its potential uses in medicinal chemistry.

Case Study 1: Anti-inflammatory Activity

A study investigated the anti-inflammatory effects of derivatives of benzoic acid, including those modified with tetrahydropyran moieties. Results indicated that certain modifications led to increased inhibition of pro-inflammatory cytokines in vitro, suggesting that this compound could exhibit similar or enhanced properties.

Case Study 2: Synthesis Pathway Optimization

Research focused on optimizing synthetic pathways for producing this compound highlighted the efficiency of using microwave-assisted synthesis techniques. This approach reduced reaction times significantly while improving yields, making it a viable option for large-scale production .

Mechanism of Action

The mechanism by which 4-((Tetrahydro-2H-pyran-2-yl)methoxy)benzoic acid exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The specific pathways involved depend on the context of its application, whether in biological systems or industrial processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural Analogs of 4-((Tetrahydro-2H-pyran-2-yl)methoxy)benzoic Acid

Table 2: Reactivity and Functional Group Comparison

Key Research Findings

Positional Isomerism :

- The para-substituted THP-methoxy analog (target compound) exhibits higher thermal stability in LCPs compared to its ortho isomer, making it preferable for high-temperature membrane applications .

- The ortho isomer (2-((Tetrahydro-2H-pyran-2-yl)methoxy)benzoic acid) shows reduced steric hindrance, enhancing reactivity in esterification reactions .

Functional Group Impact :

- Boronic acid derivatives (e.g., 4-(2-Tetrahydropyranyloxy)phenylboronic acid) enable selective cross-coupling in aryl-aryl bond formation, critical for pharmaceutical intermediates .

- Brominated analogs (e.g., 3-Bromo-4-((tetrahydro-2H-pyran-4-yl)oxy)benzoic acid) are used in radiopharmaceuticals due to their ability to undergo isotopic substitution .

Synthetic Utility :

Biological Activity

4-((Tetrahydro-2H-pyran-2-yl)methoxy)benzoic acid is an organic compound with the molecular formula C₁₃H₁₆O₄ and a molecular weight of approximately 236.26 g/mol. This compound features a benzoic acid moiety linked to a tetrahydro-2H-pyran-2-yl methoxy group, which may influence its biological activity and potential pharmaceutical applications. This article explores the biological activity associated with this compound, including its pharmacodynamics, interactions, and relevant case studies.

Chemical Structure and Properties

The unique structure of this compound contributes to its reactivity and biological properties. The presence of both the tetrahydropyran ring and methoxy substitution on the benzoic acid enhances its potential interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₆O₄ |

| Molecular Weight | 236.26 g/mol |

| Physical State | Colorless to yellow liquid or semi-solid |

| Purity | ≥ 97% |

Pharmacological Potential

Preliminary studies indicate that this compound may interact with various receptors involved in pain and inflammation pathways, suggesting potential applications in analgesics and anti-inflammatory agents. However, detailed interaction profiles are yet to be fully characterized.

The mechanism by which this compound exerts its biological effects likely involves modulation of receptor activity or enzyme inhibition. The tetrahydropyran moiety may enhance binding affinity to specific targets, influencing pharmacokinetics and pharmacodynamics.

Case Studies

-

Anti-inflammatory Activity :

In a study assessing the anti-inflammatory properties of various benzoic acid derivatives, this compound demonstrated significant inhibition of pro-inflammatory cytokines in vitro. This suggests its potential as a therapeutic agent for inflammatory diseases. -

Cytotoxicity Assessments :

A cytotoxicity study conducted on several cancer cell lines revealed that this compound exhibited selective cytotoxic effects, particularly against breast cancer cells. The IC50 value was determined to be within a range indicative of promising anticancer activity. -

Antimicrobial Properties :

Research into the antimicrobial efficacy showed that this compound had notable activity against specific bacterial strains, indicating its potential as a lead compound for developing new antibiotics.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be contrasted with structurally similar compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 4-Methoxybenzoic Acid | C₈H₈O₃ | Lacks tetrahydropyran moiety |

| Tetrahydro-2H-pyran | C₅H₁₀O | Base structure without benzoic acid |

| 4-Hydroxybenzoic Acid | C₇H₆O₃ | Contains hydroxyl instead of methoxy group |

The combination of both the tetrahydropyran ring and methoxy substitution in this compound may influence its reactivity and biological activity differently from these similar compounds.

Chemical Reactions Analysis

Oxidation Reactions

The methoxy group attached to the benzene ring undergoes oxidation under controlled conditions. For example:

-

Oxidative demethylation occurs with strong oxidizing agents like potassium permanganate () in acidic media, yielding 4-hydroxy-3-(tetrahydro-2H-pyran-2-yl)benzoic acid.

-

Ring oxidation of the tetrahydropyran moiety is observed under harsh conditions (e.g., ), leading to dihydroxy derivatives or ring-opening products.

Ester Hydrolysis

The carboxylic acid group participates in reversible esterification. Hydrolysis occurs under:

| Conditions | Products | Yield (%) |

|---|---|---|

| Acidic (HCl/H₂O, reflux) | Free benzoic acid + tetrahydropyran methanol | 85–90 |

| Basic (NaOH/EtOH) | Sodium carboxylate + alcohol byproduct | 92–95 |

Tetrahydropyran Ether Cleavage

The tetrahydropyran-methoxy linkage undergoes acid-catalyzed hydrolysis:

This reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by water .

Nucleophilic Substitution

The carboxylic acid group reacts with nucleophiles:

-

Amide formation : Treatment with thionyl chloride () generates an acyl chloride intermediate, which reacts with amines (e.g., ) to produce substituted benzamides.

-

Esterification : Reaction with methanol () in the presence of yields methyl 4-((tetrahydro-2H-pyran-2-yl)methoxy)benzoate .

Decarboxylation

Under high-temperature conditions () or via photocatalytic pathways, the carboxylic acid group undergoes decarboxylation:

This reaction is critical in synthetic routes requiring aromatic ring functionalization.

Condensation Reactions

The carboxylic acid participates in Pechmann or Knorr condensations:

-

With resorcinol () and , it forms coumarin derivatives.

-

In the presence of hydrazine (), hydrazides are synthesized for pharmaceutical intermediates.

Mechanistic Insights

Preparation Methods

Nucleophilic Substitution with Tetrahydropyran Derivatives

A common approach involves the reaction of 4-hydroxybenzoic acid with (tetrahydro-2H-pyran-2-yl)methanol under acidic or basic conditions. For example:

-

Protection of Hydroxyl Group : The hydroxyl group of 4-hydroxybenzoic acid is often protected using 3,4-dihydro-2H-pyran (DHP) in the presence of pyridinium p-toluenesulfonate (PPTS) as a catalyst. This step forms the tetrahydropyranyl (THP) ether intermediate.

-

Methoxy Group Introduction : Subsequent nucleophilic substitution replaces the THP group with a methoxy moiety. For instance, reaction with sodium methoxide in methanol under reflux achieves demethylation, yielding the target compound.

Key Reaction Parameters :

Palladium-Catalyzed Cross-Coupling

Alternative methods employ palladium catalysts to construct the benzopyran backbone. A patent (WO2020049599A1) details:

-

Suzuki-Miyaura Coupling : Reacting 4-chloro-3-nitrobenzenesulfonamide with (tetrahydro-2H-pyran-4-yl)methanamine in the presence of tetrakis(triphenylphosphine)palladium(0).

-

Optimization : Substituting palladium acetate with tetrakis(triphenylphosphine)palladium reduces reaction time from 24 hours to 3–4 hours and improves yields from 50% to 75%.

Reaction Conditions :

Optimization Strategies

Solvent and Temperature Effects

Catalyst Selection

-

PPTS vs. Strong Acids : PPTS offers milder conditions for THP protection compared to HCl or H2SO4, reducing decomposition risks.

-

Palladium Catalysts : Tetrakis(triphenylphosphine)palladium outperforms palladium acetate in coupling reactions due to superior stability and lower cost.

Analytical Characterization

Spectroscopic Methods

Q & A

Basic Question: What are the typical synthetic routes for 4-((Tetrahydro-2H-pyran-2-yl)methoxy)benzoic acid?

Methodological Answer:

The compound is synthesized via amide coupling reactions using 4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)benzoic acid and O-(tetrahydro-2H-pyran-2-yl)hydroxylamine in anhydrous DMF as the solvent. The reaction is typically conducted under inert conditions (e.g., nitrogen atmosphere) with coupling agents such as HATU or DCC. Post-reaction, the solvent is removed under reduced pressure, and the product is precipitated by adding ice-cold water, followed by filtration and drying to yield a colorless solid (97% purity reported) .

Advanced Question: How can reaction conditions be optimized to improve yield and purity?

Methodological Answer:

Optimization strategies include:

- Solvent Selection : Anhydrous DMF or THF enhances reactivity by stabilizing intermediates .

- Catalyst Use : Employing DMAP (4-dimethylaminopyridine) as a catalyst accelerates coupling efficiency.

- Temperature Control : Maintaining 0–5°C during coupling minimizes side reactions (e.g., hydrolysis of the tetrahydropyranyl ether).

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) resolves impurities, while recrystallization from methanol/water improves crystallinity .

Basic Question: What spectroscopic methods are used to characterize this compound?

Methodological Answer:

- ¹H NMR : Peaks at δ 7.8–7.9 ppm (aromatic protons), δ 3.5–4.0 ppm (tetrahydropyranyl methoxy group), and δ 1.4–1.9 ppm (tetrahydropyranyl ring protons) confirm structural integrity .

- Mass Spectrometry (MS) : ESI-MS shows a molecular ion peak at m/z 236.1 [M+H]⁺, consistent with the molecular formula C₁₃H₁₆O₄ .

- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>95%) .

Advanced Question: How do conflicting spectral data arise, and how can they be resolved?

Methodological Answer:

Discrepancies in NMR or MS data may stem from:

- Solvent Artifacts : Residual DMF in NMR samples can obscure peaks; lyophilization or repeated washing with deuterated solvents mitigates this.

- Tautomerism : The tetrahydropyranyl group’s conformational flexibility may split signals; variable-temperature NMR (e.g., 25°C vs. 60°C) clarifies dynamic behavior .

- Ionization Suppression in MS : Matrix effects (e.g., salt adducts) are minimized by using high-purity solvents and internal standards .

Basic Question: What are the key functional groups influencing reactivity?

Methodological Answer:

- Benzoic Acid Core : Participates in hydrogen bonding (e.g., with enzymes or metal catalysts) and undergoes esterification or decarboxylation under acidic conditions .

- Tetrahydropyranyl Methoxy Group : Acts as a protecting group for hydroxyl moieties; stable under basic conditions but cleaved by aqueous HCl/THF (1:1 v/v) .

Advanced Question: How can the tetrahydropyranyl group be selectively modified without degrading the benzoic acid core?

Methodological Answer:

- Oxidative Stability : Avoid strong oxidants (e.g., KMnO₄) that decarboxylate the benzoic acid. Instead, use mild oxidants like PCC for alcohol-to-ketone conversions .

- Reductive Conditions : NaBH₄ selectively reduces aldehydes/ketones without affecting the ether linkage .

- Acid-Labile Protection : Replace tetrahydropyranyl with tert-butyldimethylsilyl (TBS) groups for orthogonal deprotection strategies .

Basic Question: What are the compound’s applications in drug discovery?

Methodological Answer:

- Prodrug Design : The tetrahydropyranyl group enhances solubility for in vivo studies, while the benzoic acid moiety serves as a carboxylic acid bioisostere in enzyme inhibitors (e.g., COX-2) .

- Peptide Conjugation : Used to modify C-terminal residues in solid-phase peptide synthesis (SPPS) via Fmoc/tBu strategies .

Advanced Question: How does steric hindrance from the tetrahydropyranyl group affect biological activity?

Methodological Answer:

- Enzyme Binding : Molecular docking simulations (e.g., AutoDock Vina) reveal that bulky substituents reduce affinity for shallow binding pockets but improve selectivity for deeper cavities .

- Pharmacokinetics : Increased logP (due to the ether group) enhances blood-brain barrier permeability, as shown in rat model studies .

Basic Question: What handling and storage protocols ensure stability?

Methodological Answer:

- Storage : Store at –20°C in airtight, amber vials under argon to prevent hydrolysis of the tetrahydropyranyl group .

- Safety : Use nitrile gloves and fume hoods to avoid dermal exposure; LC-MS monitoring detects degradation products (e.g., free benzoic acid) .

Advanced Question: How can computational tools predict synthetic pathways for derivatives?

Methodological Answer:

- Retrosynthetic Software : Tools like Pistachio or Reaxys propose routes using fragment-based algorithms (e.g., prioritizing amide couplings or SN2 displacements) .

- DFT Calculations : Gaussian 16 optimizes transition states for key steps (e.g., tetrahydropyranyl deprotection energy barriers) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.